Normeperidine-D4.HCl: A Technical Guide for Researchers
Normeperidine-D4.HCl: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Normeperidine-D4.HCl, a critical tool in modern analytical chemistry and clinical toxicology. This document details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in mass spectrometry-based assays.
Introduction to Normeperidine-D4.HCl
Normeperidine-D4.HCl is the deuterated hydrochloride salt of normeperidine. Normeperidine (also known as norpethidine) is the primary and pharmacologically active metabolite of the synthetic opioid analgesic, meperidine (Pethidine).[1][2] Due to the potential for toxicity associated with normeperidine accumulation, particularly in patients with renal impairment, its accurate quantification in biological matrices is of significant clinical and forensic importance.[3][4]
Normeperidine-D4.HCl serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry.[5] The incorporation of four deuterium atoms results in a molecule that is chemically identical to the endogenous analyte but has a distinct, higher mass-to-charge ratio (m/z). This property allows for precise and accurate quantification, as the internal standard co-elutes with the analyte during chromatographic separation and experiences similar ionization and fragmentation, thus correcting for matrix effects and variations in sample preparation and instrument response.
Chemical and Physical Properties
The key chemical and physical properties of Normeperidine-D4 and its non-deuterated counterpart are summarized in the table below.
| Property | Normeperidine-D4 | Normeperidine |
| IUPAC Name | ethyl 3,3,5,5-tetradeuterio-4-phenylpiperidine-4-carboxylate | ethyl 4-phenylpiperidine-4-carboxylate |
| Molecular Formula | C₁₄D₄H₁₅NO₂ | C₁₄H₁₉NO₂ |
| Molecular Weight | 237.33 g/mol | 233.31 g/mol |
| Monoisotopic Mass | 237.166685833 Da | 233.141578849 Da |
| CAS Number | 160227-47-4 (for Normeperidine-D4) | 77-17-8 |
| Form | Typically supplied as a solution in methanol or as a neat solid. | - |
Primary Use: Internal Standard in Quantitative Analysis
The principal application of Normeperidine-D4.HCl is as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC/MS), for the quantification of normeperidine and meperidine in biological samples such as urine and plasma.[6][7]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the internal standard is then used to calculate the concentration of the analyte. This method effectively corrects for sample loss during preparation and variations in instrument performance.[1]
Meperidine Metabolism
Understanding the metabolic pathway of meperidine is crucial for interpreting analytical results. Meperidine is primarily metabolized in the liver via two main pathways: N-demethylation to normeperidine and hydrolysis to meperidinic acid.[2][8] Normeperidine is also further metabolized.
Figure 1: Metabolic pathway of meperidine.
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of normeperidine in urine using LC-MS/MS with Normeperidine-D4.HCl as an internal standard.
Sample Preparation (Urine)
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Specimen Collection: Collect a random urine sample in a clean, sterile container. For stability, samples should be refrigerated if not analyzed within 48 hours, or frozen at -20°C for longer-term storage.
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Internal Standard Spiking: To a 1 mL aliquot of urine, add a known concentration of Normeperidine-D4.HCl internal standard solution.
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Enzymatic Hydrolysis (for glucuronidated metabolites): Add β-glucuronidase enzyme solution to the sample and incubate to cleave any conjugated normeperidine.
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Protein Precipitation/Dilution: For urine samples, a simple "dilute and shoot" method is often sufficient. Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to precipitate proteins and reduce matrix effects. A common dilution factor is 1:10 or 1:25.
-
Centrifugation: Centrifuge the diluted sample to pellet any precipitated proteins.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following table provides typical LC-MS/MS parameters for the analysis of normeperidine. These parameters should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | A linear gradient from low to high organic phase (Mobile Phase B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters (MRM Transitions)
The following table lists example MRM transitions for normeperidine and its deuterated internal standard. The precursor ion is the protonated molecule [M+H]⁺, and the product ions are characteristic fragments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Normeperidine | 234.1 | 160.1 | 15 |
| Normeperidine | 234.1 | 188.1 | 10 |
| Normeperidine-D4 | 238.2 | 164.1 | 16 |
Note: Collision energies are instrument-dependent and require optimization.
Experimental Workflow Diagram
The overall analytical workflow for the quantification of normeperidine in a clinical or forensic setting is depicted below.
References
- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Central nervous system toxicity associated with meperidine use in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accumulation of normeperidine, an active metabolite of meperidine, in patients with renal failure of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanlaboratory.com [americanlaboratory.com]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. Meperidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
